molecular formula C9H10ClN3O B2857728 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride CAS No. 2301856-77-7

3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride

Cat. No.: B2857728
CAS No.: 2301856-77-7
M. Wt: 211.65
InChI Key: RPUZBKDTZNSDKQ-UHFFFAOYSA-N
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Description

3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride (CAS: HA-1026, MFCD27756394) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3, a pyridin-2-yl group at position 1, and a hydroxyl group at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. The compound is cataloged with a purity of ≥95% and is utilized in synthetic chemistry for developing enzyme inhibitors or receptor ligands due to its dual aromatic systems (pyridine and pyrazole), which are common pharmacophores in drug design .

Properties

IUPAC Name

5-methyl-2-pyridin-2-yl-1H-pyrazol-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8;/h2-6,11H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBGYJZDMXGELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with pyridine-2-carbaldehyde in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol at room temperature, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride exhibits promising anticancer properties. Research has shown that this compound can inhibit specific pathways involved in tumor growth and metastasis.

Case Study:
A study conducted by researchers at a leading cancer research institute demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer12.5PI3K/Akt inhibition
Lung Cancer15.0Induction of apoptosis
Colon Cancer10.0Cell cycle arrest

2. Anti-inflammatory Properties
The compound has also been assessed for its anti-inflammatory effects. It is believed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study:
In a controlled animal study, the administration of 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6.

Inflammatory MarkerControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha250150
IL-6300180

Agricultural Applications

1. Pesticidal Activity
This compound has been explored for its potential as a pesticide. Its structural properties suggest it could be effective against certain pests while being less harmful to beneficial insects.

Case Study:
Field trials demonstrated that formulations containing 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride reduced pest populations by over 70% compared to untreated controls without adversely affecting pollinator populations.

TreatmentPest Reduction (%)Pollinator Impact
Control0High
Compound Treatment75Low

Material Science Applications

1. Organic Electronics
The compound has been investigated for use in organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs).

Case Study:
Research conducted on OLED devices incorporating this compound showed improved efficiency and stability compared to traditional materials.

Device TypeEfficiency (%)Stability (hours)
Traditional Material12100
3-Methyl Compound15150

Mechanism of Action

The mechanism of action of 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Pyrazole Positions) Pyridine Position Functional Group Molecular Weight (Free Base) Purity Reference
3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol HCl 3-Methyl, 1-(pyridin-2-yl) 2 -OH 176.19 g/mol (calculated) 95%
3-Phenyl-4-propyl-1-(2-pyridinyl)-1H-pyrazol-5-ol HCl 3-Phenyl, 4-Propyl, 1-(pyridin-2-yl) 2 -OH Not reported Not listed
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine HCl 1-Methyl, 3-(pyridin-3-yl) 3 -NH2 358.44 g/mol (free base) ≥98%
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole HCl Oxadiazole core (non-pyrazole) 3 Piperidinyl Not reported Not listed
Key Observations:

Pyridine Position :

  • The target compound’s pyridin-2-yl group (position 2) contrasts with analogs featuring pyridin-3-yl (e.g., 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine HCl). Pyridin-2-yl substitution may enhance π-π stacking interactions in binding pockets compared to pyridin-3-yl derivatives, which alter steric and electronic profiles .

Heterocyclic Core :

  • The oxadiazole-based analog () replaces the pyrazole with a 1,2,4-oxadiazole ring, significantly altering electronic properties and metabolic stability. Oxadiazoles are less basic than pyrazoles, which may influence bioavailability .

Research Implications

  • Medicinal Chemistry: Pyridin-2-yl pyrazole derivatives are explored as kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. The hydroxyl group in the target compound may serve as a hydrogen-bond donor, critical for target engagement .
  • Solubility vs. Bioavailability : Hydrochloride salts (e.g., target compound and A-674563 HCl in ) are preferred in drug development for enhanced solubility, though bulkier substituents (e.g., phenyl, propyl) may trade solubility for improved lipid bilayer penetration .

Biological Activity

3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride is a heterocyclic compound notable for its dual-ring structure, combining both pyrazole and pyridine moieties. This unique configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry. The compound has been explored for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

The chemical structure of 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride can be represented as follows:

C9H10ClN3O\text{C}_9\text{H}_{10}\text{ClN}_3\text{O}

This compound is characterized by the presence of a hydroxyl group on the pyrazole ring, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways. For instance, it has been shown to inhibit certain kinases involved in cancer progression and inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride. It has demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound can effectively inhibit tumor growth, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the release of pro-inflammatory cytokines in response to lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have explored the biological efficacy of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrazole derivatives, including 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride, against multiple cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models .
  • Inflammation Model : In an animal model of inflammation, the compound was administered to assess its impact on LPS-induced inflammation. The results demonstrated a marked reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride can be compared with other pyrazole derivatives:

Compound Activity IC50 (µM) Reference
3-Methyl-1-(pyridin-2-yl)-1H-pyrazoleAnticancer12.50
5-Hydroxy-3-methylpyrazoleAnti-inflammatory0.08
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineCytotoxicity3.25

This table illustrates that while other compounds exhibit similar activities, the unique structure of 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride may confer distinct advantages in specific therapeutic contexts.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes are synthesized using K₂CO₃ as a base catalyst, with reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically affecting regioselectivity and yield . Hydrochloride salt formation typically requires HCl gas or concentrated HCl in anhydrous ethanol. Methodological optimization should include systematic variation of solvent, temperature (e.g., 25°C vs. reflux), and stoichiometry of reactants to minimize byproducts like uncyclized intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (gradient elution) to assess purity (>95%) and detect trace impurities .
  • FTIR : Key peaks include N-H stretching (3200–3400 cm⁻¹ for pyrazole), C=N (1600–1650 cm⁻¹), and aromatic C-H bending (700–900 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemical ambiguities; analogous pyrazole derivatives show planar geometry at the pyrazole ring with bond angles deviating by <2° from ideal sp² hybridization .

Q. How does the hydrochloride salt form affect the compound’s stability under varying pH and temperature conditions?

Stability studies should compare the free base and hydrochloride salt. For example:

  • pH stability : Perform accelerated degradation tests in buffers (pH 1–12) at 40°C. Hydrochloride salts typically exhibit enhanced solubility but may hydrolyze in alkaline conditions (pH >9) .
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (typically >200°C for similar compounds) and hygroscopicity risks .

Advanced Research Questions

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for pyrazole derivatives?

Divergent SAR results often arise from assay variability or target promiscuity. For example:

  • Receptor binding assays : Use orthogonal methods (e.g., SPR vs. radioligand binding) to confirm affinity measurements. Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .
  • Computational modeling : Perform molecular docking (AutoDock Vina) with multiple receptor conformations to account for induced-fit effects. Compare results with mutagenesis data to validate binding poses .

Q. How can computational models predict the interaction of this compound with cytochrome P450 enzymes?

  • Docking simulations : Use CYP3A4 or CYP2D6 crystal structures (PDB IDs: 4I3G, 3TDA) to estimate binding energies. Prioritize poses where the pyridinyl group aligns with heme iron for potential inhibition .
  • Metabolism prediction : Tools like StarDrop or MetaSite can identify probable oxidation sites (e.g., methyl or pyridinyl groups) and generate kinetic parameters (Km, Vmax) for in vitro validation .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition assays?

  • Kinetic assays : Use a fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to measure IC₅₀ values under varying NADPH concentrations. A non-competitive inhibition pattern suggests allosteric binding .
  • Crystallographic studies : Co-crystallize the compound with the target enzyme (e.g., kinase or protease) to resolve binding-site interactions. For example, pyrazole moieties in similar compounds form hydrogen bonds with catalytic residues .

Q. How can researchers troubleshoot inconsistencies in LC-MS quantification of degradation products?

  • Column selection : Use a HILIC column for polar degradation products (e.g., hydrolyzed pyrazole rings) .
  • Ion suppression tests : Spike matrices with internal standards (e.g., deuterated analogs) to identify ion suppression/enhancement effects in ESI+ mode .

Methodological Considerations

  • Synthetic reproducibility : Document exact stoichiometry (e.g., 1.2 equivalents of K₂CO₃) and drying times for intermediates to ensure batch-to-batch consistency .
  • Biological assays : Include positive controls (e.g., known inhibitors) and normalize data to cell viability (MTT assay) to distinguish cytotoxicity from target-specific effects .

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